1-(2-naphthylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Description
1-(2-Naphthylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a bis-sulfonylated piperazine derivative characterized by a central six-membered piperazine ring substituted at both nitrogen atoms with a 2-naphthylsulfonyl group and a 2-nitrophenylsulfonyl group. Its molecular formula is C₂₀H₁₇N₃O₆S₂, with a molecular weight of 483.5 g/mol.
Properties
IUPAC Name |
1-naphthalen-2-ylsulfonyl-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O6S2/c24-23(25)19-7-3-4-8-20(19)31(28,29)22-13-11-21(12-14-22)30(26,27)18-10-9-16-5-1-2-6-17(16)15-18/h1-10,15H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRAAEPIEXLVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-naphthylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the reaction of 2-naphthylsulfonyl chloride with 4-[(2-nitrophenyl)sulfonyl]piperazine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Naphthylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 1-(2-naphthylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine exhibit promising anticancer properties. For instance, derivatives of piperazine have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Case Study: A study published in the Journal of Medicinal Chemistry demonstrated that piperazine-based sulfonamide compounds showed significant cytotoxic effects against breast cancer cell lines, suggesting potential applications in cancer therapy .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Various derivatives of sulfonamide compounds have shown effectiveness against a range of bacterial strains, making them candidates for developing new antibiotics.
- Case Study: Research published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of sulfonamide derivatives against resistant bacterial strains, providing insights into their potential as therapeutic agents .
Neurological Applications
There is emerging evidence that piperazine derivatives can influence neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating neurological disorders such as depression and anxiety.
- Case Study: A study in Neuroscience Letters reported that certain piperazine compounds exhibited anxiolytic effects in animal models, indicating their possible use in developing new anxiolytic medications .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism by which 1-(2-naphthylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound’s structural features allow it to interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares key structural features and functional groups of the target compound with similar piperazine derivatives:
Key Observations :
- The 2-nitrophenyl group introduces electron-withdrawing effects, which may stabilize negative charges and influence redox activity compared to alkyl or non-nitrated aryl substituents .
Key Findings :
- The target compound’s dual sulfonyl-nitroaromatic architecture suggests broad-spectrum bioactivity, similar to ’s herbicidal compound but with enhanced solubility due to the naphthyl group .
- Unlike the estrogen receptor (ER)-targeting analog in , the target compound’s lack of a benzyl group may reduce ER affinity but increase selectivity for other targets (e.g., microbial enzymes) .
Physicochemical Properties :
| Property | Target Compound | 1-(3-Chlorophenyl)-4-(tetramethylbenzenesulfonyl)piperazine | 1-[4-(Methylsulfonyl)-2-nitrophenyl]piperazine |
|---|---|---|---|
| LogP | 3.2 | 4.1 | 2.8 |
| Water Solubility | Low | Very low | Moderate |
| Melting Point | 215–220°C | 185–190°C | 170–175°C |
Trends :
- The naphthyl group increases LogP compared to methylsulfonyl analogs () but retains moderate solubility due to sulfonyl polarity .
Biological Activity
1-(2-Naphthylsulfonyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique piperazine structure, which is often associated with various biological effects including anti-cancer, analgesic, and antimicrobial properties.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
This structure features two sulfonyl groups attached to a piperazine ring, enhancing its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that piperazine derivatives can induce apoptosis in cancer cells by targeting specific proteins such as BCL2 and caspases . The compound's structural attributes may facilitate interactions with these proteins, leading to enhanced anticancer effects.
- Analgesic Properties : Some derivatives of piperazine have demonstrated significant analgesic activities. For instance, related compounds have been evaluated for their pain-relieving properties through various assays .
- Antimicrobial Effects : The presence of sulfonamide groups in this compound suggests potential antimicrobial activity, as many sulfonamide derivatives are known for their ability to inhibit bacterial growth.
Case Studies
- Anticancer Mechanism : A study highlighted the efficacy of piperazine derivatives in inducing apoptosis in cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins like BCL2 . This suggests that this compound may share similar pathways.
- Analgesic Activity Assessment : In a series of experiments involving various piperazine derivatives, significant analgesic effects were observed. These compounds were tested against standard pain models, showing comparable efficacy to established analgesics .
- Antimicrobial Testing : Preliminary tests on related sulfonamide compounds indicated effective inhibition against several bacterial strains. This points towards a promising antimicrobial profile for compounds containing similar structures .
Data Tables
| Biological Activity | Compound Tested | Effectiveness |
|---|---|---|
| Anticancer | Piperazine Derivative A | Induces apoptosis via BCL2 inhibition |
| Analgesic | Piperazine Derivative B | Comparable efficacy to morphine |
| Antimicrobial | Sulfonamide C | Inhibits growth of E. coli and S. aureus |
Q & A
Q. How can enantiomeric purity be ensured during synthesis, and what impact does it have on bioactivity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
